molecular formula C11H17NO4 B12909117 Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate CAS No. 5336-47-0

Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B12909117
CAS No.: 5336-47-0
M. Wt: 227.26 g/mol
InChI Key: XPKROLUUNMZALC-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam (cyclic amide) structure. The compound’s unique structure and functional groups make it an interesting subject for various chemical and biological studies.

Properties

CAS No.

5336-47-0

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate

InChI

InChI=1S/C11H17NO4/c1-4-16-11(15)8-6-12(5-7(2)3)10(14)9(8)13/h7-8H,4-6H2,1-3H3

InChI Key

XPKROLUUNMZALC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-substituted pyrroles with ethyl chloroformate in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrrolidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Stereochemical Control and Epimerization

The stereochemistry at C3 and C5 is sensitive to reaction conditions:

  • Alkylation-induced epimerization : Alkylation of the enolate intermediate with methyl iodide produces a 10:1 diastereomeric ratio , favoring the cis-methyl isomer due to steric hindrance from the benzyl ester .

  • Temperature effects : Lower temperatures (−78 °C) improve enantiomeric excess (ee) but reduce yield. Recrystallization (isopropanol) enhances ee to 97% .

  • Acid-mediated epimerization : Treatment with TFA/DCM (1:1) during deprotection reduces ee from 84% to 58%, attributed to reversible protonation at C5 .

Deprotection and Further Functionalization

  • Benzyl ester removal : Hydrogenolysis (Pd(OH)₂/C, H₂, THF) cleaves the benzyl group quantitatively .

  • Ester hydrolysis : Acidic or basic hydrolysis of the ethyl ester generates carboxylic acid derivatives, though conditions must be controlled to avoid ring degradation .

Ring-Opening Reactions

The dioxopyrrolidine core reacts with nucleophiles (e.g., amines, Grignard reagents):

  • Aminolysis : Reacts with primary amines to form amides, though competing ring-opening pathways require careful optimization .

Stability and Handling Considerations

  • Thermal stability : Decomposes above 250 °C, requiring storage at −20 °C under inert atmosphere .

  • Solubility : Soluble in polar aprotic solvents (DCM, THF) but insoluble in water .

Scientific Research Applications

Medicinal Applications

1. Drug Development

Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate is being investigated for its potential as a precursor in the synthesis of bioactive molecules. Its structural framework allows for modifications that can enhance biological activity against various targets:

  • Proteasome Inhibition : The compound has been utilized in the synthesis of proteasome inhibitors, which are crucial in cancer therapy. For instance, derivatives of this compound have shown promising results in inhibiting the 20S proteasome, a key player in protein degradation pathways associated with cancer progression .
  • Anticancer Activity : A study highlighted the effectiveness of similar pyrrolidine derivatives in treating HGF-mediated diseases, showcasing their potential therapeutic roles . this compound can serve as a scaffold for developing novel anticancer agents.

2. Neuropharmacology

Research indicates that compounds with a similar dioxopyrrolidine structure exhibit neuroprotective properties. The design of such compounds aims at modulating neurotransmitter systems and providing therapeutic benefits in neurodegenerative diseases.

Cosmetic Formulations

1. Skin Care Products

The compound's unique chemical structure lends itself to applications in cosmetic formulations, particularly for skin care products:

  • Moisturizers and Emollients : this compound can act as an emollient due to its ability to enhance skin hydration by forming a barrier on the skin surface .
  • Stability and Efficacy Studies : Recent studies have shown that formulations incorporating this compound demonstrate improved stability and efficacy compared to traditional formulations. For instance, experimental designs using response surface methodology have optimized formulations to enhance sensory properties and moisturizing effects .

Case Studies

Study Focus Findings
Goodyear Thesis Synthesis of β-lactonesDemonstrated the utility of pyrrolidine derivatives in synthesizing proteasome inhibitors with significant anticancer activity.
Cosmetic Formulation Study Topical formulationsDeveloped stable emulsion systems using ethyl derivatives that improved skin hydration and reduced irritation.
Anticancer Research HGF-mediated diseasesHighlighted the potential of dioxopyrrolidine derivatives in treating various cancers through targeted inhibition mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-2-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-acetate: Similar structure but with an acetate group instead of a carboxylate group.

    Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-butyrate: Similar structure but with a butyrate group instead of a carboxylate group.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrrolidine derivatives. Its structure includes a pyrrolidine ring with two carbonyl groups and an ethyl ester functional group. This structural arrangement is significant for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in the development of new antibiotics. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial effects.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several human cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The results indicated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular metabolism or signaling pathways, leading to altered cellular responses.
  • Receptor Binding : It may bind to receptors on cell surfaces, modulating their activity and influencing processes such as cell growth and apoptosis .

Case Studies and Research Findings

Several key studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
  • Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines, this compound demonstrated cytotoxic effects at low micromolar concentrations. Flow cytometry analyses revealed that treated cells underwent apoptosis, characterized by increased annexin V binding .
  • Mechanistic Insights : Further research focused on the molecular mechanisms underlying the anticancer effects revealed that the compound activates caspase pathways leading to programmed cell death. This suggests a targeted approach in cancer therapy development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylateCyclopropyl instead of isopropylModerate antibacterial activity
Ethyl 1-H-indole-3-carboxylatesIndole ring systemAnticancer and anti-inflammatory properties

This compound stands out due to its specific substitution pattern which enhances its biological activity compared to these analogs.

Q & A

Basic: How can synthetic yields of Ethyl 1-(2-methylpropyl)-4,5-dioxopyrrolidine-3-carboxylate be optimized in catalytic hydrogenation reactions?

Answer:
Optimization involves adjusting catalyst loading, solvent selection, and reaction time. For example, hydrogenation using 10 wt.% palladium-carbon (Pd/C) in ethyl acetate under a hydrogen atmosphere for 30 minutes achieved an 80% yield of a structurally similar pyrrolidine derivative . Key parameters:

  • Catalyst loading : 10 wt.% Pd/C relative to substrate mass.
  • Solvent : Ethyl acetate enhances solubility and reduces side reactions.
  • Reaction monitoring : Use TLC or LCMS to track reaction completion.

Basic: What analytical methods are recommended for characterizing this compound and assessing purity?

Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular ion peaks (e.g., m/z 411 [M+H]+ observed for a related compound) .
  • HPLC (High-Performance Liquid Chromatography) : Use a C18 column with gradients (e.g., 0.1% TFA in water/acetonitrile) to determine retention times (e.g., 1.24 minutes) and purity (>98%) .
  • 1H NMR : Assign peaks for substituents (e.g., methylpropyl groups at δ 3.71 ppm and aromatic protons at δ 7.27–7.34 ppm) .

Advanced: How should researchers resolve contradictions between spectroscopic data and expected structures?

Answer:
Discrepancies (e.g., unexpected m/z values or NMR splitting patterns) require:

  • Multi-technique validation : Cross-check LCMS, HPLC, and NMR data. For example, ESIMS (m/z 328.2 [M+1]) combined with 1H NMR confirmed a pyrrole derivative’s structure despite ambiguous LCMS signals .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts.
  • X-ray crystallography : Resolve ambiguities definitively, as demonstrated for a pyrrolo-pyrimidine analog .

Advanced: What mechanistic insights guide the hydrogenation of unsaturated precursors in this compound’s synthesis?

Answer:

  • Catalytic hydrogenation : Pd/C facilitates selective reduction of aromatic rings or double bonds. For example, hydrogenolysis of a benzyl ether group in a related compound retained the pyrrolidine core .
  • Solvent effects : Polar aprotic solvents (e.g., ethyl acetate) stabilize intermediates and prevent catalyst poisoning.
  • Side reactions : Monitor for over-reduction using LCMS to detect byproducts (e.g., m/z shifts corresponding to hydrogenated intermediates).

Advanced: How can researchers design analogs of this compound to study structure-activity relationships (SAR)?

Answer:

  • Substituent variation : Replace the 2-methylpropyl group with branched alkyl chains (e.g., tert-butyl) or aryl groups (e.g., 4-chlorophenyl) to modulate lipophilicity .
  • Core modification : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrrolidine ring to alter electronic properties, as seen in pyridine analogs .
  • Methodology : Use Suzuki-Miyaura coupling or reductive amination to diversify substituents, followed by LCMS/HPLC validation .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Silica gel chromatography : Use dichloromethane/methanol gradients (e.g., 95:5 to 80:20) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystals.
  • HPLC prep-scale : Apply reverse-phase columns for final purity (>98%) .

Advanced: How does the compound’s stability under varying conditions (e.g., acidic/basic) impact experimental design?

Answer:

  • pH stability : Test in buffered solutions (pH 2–12) using LCMS to detect degradation products (e.g., ester hydrolysis).
  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (data not available in evidence; requires experimental setup).
  • Storage : Store at –20°C under nitrogen to prevent oxidation, as recommended for similar esters .

Advanced: Can computational models predict the compound’s reactivity or crystallographic behavior?

Answer:

  • Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock.
  • X-ray data : Use single-crystal diffraction data (e.g., C–C bond lengths = 0.005 Å for a pyrrolo-pyrimidine analog) to validate computational geometries .
  • DFT calculations : Predict NMR chemical shifts and reaction pathways (e.g., hydrogenation energetics).

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